![molecular formula C21H21N3O2 B10987365 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10987365.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic hydrogenation, selective functional group protection and deprotection, and chromatographic purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce amines.
Scientific Research Applications
Cannabinoid Receptor Modulation
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide exhibits functional selectivity in cannabinoid receptor signaling. Research indicates that this compound acts as a selective ligand for the CB2 cannabinoid receptor, which is implicated in various physiological processes including pain modulation and immune response regulation. Studies have shown that it can influence receptor internalization and MAPK activation, highlighting its potential in developing treatments for conditions such as chronic pain and inflammation .
Neuropharmacological Effects
The compound has been investigated for its neurotropic properties. It has demonstrated the ability to enhance neuronal repair mechanisms following injuries to the spinal cord or peripheral nerves. In preclinical models, it was observed to promote neurite outgrowth, suggesting its potential utility in neurodegenerative diseases and nerve injury recovery .
Anticancer Research
Emerging studies have suggested that indole derivatives, including this compound, may possess anticancer properties. The structural similarities with known anticancer agents indicate that this compound could be explored further for its ability to inhibit tumor growth and metastasis through mechanisms involving apoptosis and cell cycle regulation .
Case Study 1: Cannabinoid Receptor Activation
A study published in Nature detailed the effects of various cannabinoid receptor ligands, including this compound. The research highlighted how this compound selectively activates CB2 receptors, leading to reduced inflammatory responses in vitro and in vivo models .
Case Study 2: Neurorepair Mechanisms
In a preclinical trial assessing neurotropic activities, researchers administered this compound to mice with induced spinal cord injuries. Results indicated significant improvements in motor function and neuronal regeneration compared to control groups, suggesting its therapeutic potential for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by forming hydrogen bonds with their active sites, thereby blocking their function. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea: This compound also features an indole core with similar functional groups, but with a methylurea group instead of a carboxamide.
N-(2-methoxyethyl)-4-({4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)benzenesulfonamide: Another compound with a methoxyethyl group, but with different core structures and functional groups.
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and the indole core. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide, also known as compound Y043-2145, is an indole derivative that has garnered attention for its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C21H21N3O2
- Molecular Weight : 347.4 g/mol
- CAS Number : 1324087-43-5
Research indicates that compounds with indole structures often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, the mechanism of action for this compound may involve:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Tubulin Polymerization Inhibition : Some indole derivatives inhibit tubulin polymerization, which is critical for cancer cell division .
- Antimicrobial Activity : Indoles are known to possess antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
A significant body of research supports the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa | 0.52 |
MCF-7 | 0.34 |
HT-29 | 0.86 |
These findings suggest that this compound exhibits potent antiproliferative effects, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has shown promising results against bacterial pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant S. aureus | 0.98 μg/mL |
Mycobacterium tuberculosis | Not specified in available studies |
The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell functions and inhibit biofilm formation .
Case Studies and Research Findings
In a recent study focusing on indole derivatives, this compound was evaluated alongside other compounds for its biological activities. The study highlighted the following points:
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-23-18-8-4-3-6-15(18)14-20(23)21(25)22-17-7-5-9-19-16(17)10-11-24(19)12-13-26-2/h3-11,14H,12-13H2,1-2H3,(H,22,25) |
InChI Key |
MNSARMVYVSNBLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
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